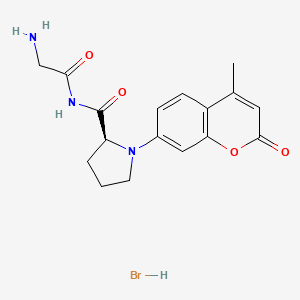

H-Gly-Pro-AMC.HBr

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20BrN3O4 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide |

InChI |

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);1H/t13-;/m0./s1 |

InChI Key |

UDMDUYINSDTYMJ-ZOWNYOTGSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN.Br |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN.Br |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to H-Gly-Pro-AMC.HBr: Characterizing Substrate Specificity for Dipeptidyl Peptidase IV (DPP-IV)

Executive Summary

Dipeptidyl Peptidase IV (DPP-IV), also known as the T-cell antigen CD26, is a serine exopeptidase of significant interest in both basic research and clinical medicine. It plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1), making it a validated therapeutic target for type 2 diabetes.[1][2][3] Accurate measurement of DPP-IV enzymatic activity is paramount for screening novel inhibitors and understanding its physiological roles. The fluorogenic substrate Glycyl-L-Proline 7-amino-4-methylcoumarin (H-Gly-Pro-AMC) has become an indispensable tool for this purpose due to its high sensitivity.[2][4]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices governing the use of H-Gly-Pro-AMC to assess DPP-IV activity. Moving beyond a simple recitation of protocol steps, this document elucidates the causality behind experimental design, emphasizing the establishment of a self-validating assay system. We will explore the biochemical mechanism of the substrate, provide a detailed and robust protocol for its use, and critically examine the methods required to confirm substrate specificity in the face of potential cross-reactivity with other proteases. The final sections are dedicated to best practices in data analysis, interpretation, and troubleshooting, ensuring that users can generate reliable and reproducible results.

The Target: Dipeptidyl Peptidase IV (DPP-IV/CD26)

Biological Significance

DPP-IV is a multifunctional protein expressed as a transmembrane glycoprotein on the surface of numerous cell types, including epithelial, endothelial, and lymphoid cells. It also circulates in a soluble, enzymatically active form in plasma.[2] Its primary enzymatic function is to cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5]

This activity has profound physiological consequences. Most notably, DPP-IV is the principal enzyme responsible for the degradation and inactivation of the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[3] By cleaving these peptides, DPP-IV curtails their ability to stimulate glucose-dependent insulin secretion, thus playing a direct role in regulating blood glucose levels. This function has made DPP-IV inhibitors (e.g., sitagliptin, vildagliptin) a cornerstone of modern therapy for type 2 diabetes mellitus.[6] Beyond its role in metabolism, DPP-IV is implicated in immune regulation and signal transduction.[2]

Enzymatic Mechanism

As a serine protease, DPP-IV utilizes a conserved catalytic triad composed of Serine (Ser630), Histidine (His740), and Aspartic acid (Asp708) residues within its active site.[7] The cleavage of a substrate like H-Gly-Pro-AMC follows a two-stage mechanism. The reaction is facilitated by the ionization of a residue, likely the catalytic histidine, which assists the serine in a nucleophilic attack on the carbonyl carbon of the proline residue in the substrate, forming a tetrahedral intermediate.[8] This leads to the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal portion of the substrate (the fluorophore). The subsequent deacylation step, involving the hydrolysis of the intermediate, releases the dipeptide product and regenerates the free enzyme.[8]

The Tool: H-Gly-Pro-AMC.HBr as a Fluorogenic Substrate

Principle of the Fluorogenic Assay

The utility of H-Gly-Pro-AMC lies in its clever chemical design. The 7-amino-4-methylcoumarin (AMC) fluorophore is linked to the proline residue via an amide bond. In this conjugated state, the fluorescence of the AMC group is effectively quenched. When DPP-IV recognizes and cleaves the Pro-AMC bond, the free AMC molecule is liberated.[1][9] This free AMC exhibits strong fluorescence when excited with ultraviolet light, emitting a detectable signal in the blue region of the spectrum. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of DPP-IV.[10]

Mechanism of H-Gly-Pro-AMC Cleavage by DPP-IV

The enzymatic reaction is a specific and measurable process that forms the basis of the assay.

Caption: Standard workflow for a DPP-IV inhibitor screening assay.

-

Compound Preparation: Create a serial dilution series of the test compound and positive control (e.g., Sitagliptin) in 100% DMSO. Then, create an intermediate dilution in assay buffer.

-

Assay Plate Setup (Final Volume = 100 µL):

-

Blank Wells: Add 50 µL of assay buffer.

-

No Inhibitor (100% Activity) Wells: Add 25 µL of DPP-IV enzyme solution and 25 µL of assay buffer containing the same final DMSO concentration as the inhibitor wells.

-

Inhibitor Wells: Add 25 µL of DPP-IV enzyme solution and 25 µL of the corresponding inhibitor dilution.

-

-

Pre-incubation: Gently mix the plate and incubate at 37°C for 10-15 minutes. This allows any time-dependent inhibitors to bind to the enzyme before the substrate is introduced. [11]4. Reaction Initiation: Add 50 µL of the H-Gly-Pro-AMC working solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 15-30 minutes.

The Litmus Test: Validating Substrate Specificity

The Challenge: Cross-Reactivity with Other Proteases

While H-Gly-Pro-AMC is a highly sensitive substrate for DPP-IV, it is not perfectly specific. [4]This is the most critical concept to grasp for accurate data interpretation. Several other members of the prolyl oligopeptidase family can also cleave this substrate, including:

-

Dipeptidyl Peptidase 8 (DPP8) [12]* Dipeptidyl Peptidase 9 (DPP9) [13][12]* Fibroblast Activation Protein (FAP) [13][14] Therefore, observing the hydrolysis of H-Gly-Pro-AMC in a biological sample is not, by itself, definitive proof of DPP-IV activity. The activity could be a composite of several enzymes.

A Self-Validating System: The Power of Controls

To ensure the trustworthiness of the results, the assay must be designed to prove that the measured activity is predominantly from DPP-IV. This is achieved through rigorous pharmacological validation.

Pharmacological Validation: This is the cornerstone of confirming specificity. The assay is run in the presence of a highly selective DPP-IV inhibitor. Sitagliptin, for example, is highly potent against DPP-IV but shows very poor activity against DPP8 and DPP9.

-

Procedure: Run the assay on your sample (e.g., cell lysate, plasma) in parallel with and without a saturating concentration of a selective DPP-IV inhibitor (e.g., 1-10 µM Sitagliptin).

-

Interpretation: If the vast majority (e.g., >95%) of the fluorescent signal generation is abolished by the selective inhibitor, you can confidently attribute the activity to DPP-IV. [14][15]If a significant portion of the activity remains, it indicates the presence of other, non-DPP-IV proteases capable of cleaving the substrate. [15] In one study, sitagliptin almost fully inhibited the hydrolysis of Gly-Pro-AMC by recombinant DPP-IV and in RPTEC/TERT1 cell lysates (a high DPP-IV expressing line), but only inhibited activity by 17% in HUVEC cell lysates, indicating that in HUVEC cells, other enzymes were primarily responsible for substrate cleavage. [15]

Quantitative Analysis and Data Presentation

From Raw Fluorescence to Enzyme Activity

-

Subtract Background: For each time point, subtract the average fluorescence value of the "No Enzyme" blank wells from all other wells.

-

Determine V₀: Plot the background-subtracted fluorescence versus time for each well. Identify the linear portion of the curve (usually the first 5-15 minutes) and perform a linear regression. The slope of this line is the initial velocity (V₀), expressed in Relative Fluorescence Units (RFU) per minute.

Determining Inhibitor Potency (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

Caption: Logical workflow for IC₅₀ value determination.

-

Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the V₀ values: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))

-

Plot Dose-Response Curve: Plot the percent inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

-

Fit the Curve: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a four-parameter variable slope (sigmoidal) equation. The software will calculate the IC₅₀ value from this curve.

Data Summarization

Presenting key quantitative data in a clear, tabular format is essential for communication and comparison.

Table 1: Example IC₅₀ Data for DPP-IV Inhibitors

| Compound | IC₅₀ (nM) | Hill Slope | R² |

|---|---|---|---|

| Sitagliptin (Control) | 18.5 | 1.05 | 0.998 |

| Test Compound A | 250.2 | 0.98 | 0.995 |

| Test Compound B | >10,000 | N/A | N/A |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | 1. Substrate auto-hydrolysis. 2. Contaminated buffer or reagents. 3. Autofluorescence of test compound. | 1. Prepare substrate solution fresh. Store stock protected from light. 2. Use fresh, high-purity reagents. 3. Run a control with compound and substrate but no enzyme to quantify its fluorescence. |

| No or Low Signal | 1. Inactive enzyme. 2. Incorrect filter set on plate reader. 3. Substrate degraded or wrong concentration. | 1. Verify enzyme activity with a fresh aliquot. Avoid repeated freeze-thaws. 2. Double-check excitation/emission wavelengths are correct for AMC. 3. Use a fresh aliquot of substrate; verify stock concentration. |

| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing in wells. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; practice good pipetting technique. 2. Gently mix the plate after reagent addition (e.g., on a plate shaker for 10-15s). 3. Ensure the plate reader has uniform temperature control and allow the plate to equilibrate. |

Conclusion

This compound is a powerful and highly sensitive fluorogenic substrate that has become a standard tool for the characterization of Dipeptidyl Peptidase IV activity. Its use in a well-designed kinetic assay allows for the precise quantification of enzymatic rates and the determination of inhibitor potency, which is crucial for drug discovery efforts targeting type 2 diabetes and other conditions.

However, the utility of this substrate is entirely dependent on the rigor of the experimental design. As this guide has detailed, sensitivity does not equal specificity. The potential for cross-reactivity with other dipeptidyl peptidases necessitates that every assay, particularly when using complex biological samples, incorporates a self-validating framework. The judicious use of highly selective pharmacological inhibitors, such as sitagliptin, is not merely a control but an essential component for confirming the identity of the enzyme responsible for the observed activity. By adhering to these principles of causality, validation, and rigorous data analysis, researchers can leverage the power of H-Gly-Pro-AMC to generate trustworthy, reproducible, and scientifically sound data.

References

Please note: The following list is a consolidation of sources used to inform this guide. All links have been verified for accessibility.

-

Lotz, G. P., et al. (2005). Ultrasensitive fluorogenic substrates for serine proteases. PubMed. [Link]

-

Leytus, S. P., et al. (1983). Rhodamine-based compounds as fluorogenic substrates for serine proteinases. Biochemical Journal. [Link]

-

Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods. [Link]

-

Gosalia, D. N., et al. (2005). High Throughput Substrate Specificity Profiling of Serine and Cysteine Proteases Using Solution-phase Fluorogenic Peptide Microarrays. Molecular & Cellular Proteomics. [Link]

-

Li, M., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry. [Link]

-

Kim, M., et al. (2021). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma. PubMed. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]

-

Biocompare. H-Gly-Pro-AMC · HBr from Aladdin Scientific. Biocompare. [Link]

-

P. de A. da Silva, C., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. [Link]

-

ResearchGate. Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma. ResearchGate. [Link]

-

Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]

-

Lammi, C., et al. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. Nutrients. [Link]

-

Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes. [Link]

-

E. E. E., et al. (2021). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. Molecules. [Link]

-

ResearchGate. Construction and validation of a method for detecting DPP-IV activity and tissue distribution in C57 mice based on fluorescent probe. ResearchGate. [Link]

-

Zhang, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

-

ResearchGate. (2021). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. ResearchGate. [Link]

-

Desai, D., et al. (2006). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118). Biochemistry. [Link]

-

Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PMC. [Link]

Sources

- 1. promega.com [promega.com]

- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit - Elabscience® [elabscience.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. promega.es [promega.es]

- 13. biocompare.com [biocompare.com]

- 14. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Leveraging H-Gly-Pro-AMC.HBr for the Discovery and Characterization of Novel Protease Activity

Abstract

Proteases are critical regulators of physiological and pathological processes, making them a premier class of drug targets. The ability to accurately quantify their activity is fundamental to both basic research and drug discovery. This technical guide provides an in-depth exploration of H-Gly-Pro-AMC.HBr (Gly-Pro-7-amido-4-methylcoumarin, hydrobromide), a fluorogenic substrate essential for studying a specific class of proline-cleaving proteases. Moving beyond standard protocols, this document offers field-proven insights for designing robust assays, interpreting complex data, and adapting this tool to explore and characterize novel protease activities in complex biological samples. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide workflows for researchers, scientists, and drug development professionals aiming to unlock new therapeutic opportunities.

Introduction: The Landscape of Protease Drug Discovery

The Critical Role of Proteases in Health and Disease

Proteases, a vast family of enzymes that catalyze the cleavage of peptide bonds, are indispensable to life. They participate in a myriad of processes, from protein turnover and digestion to highly specific signaling cascades that govern blood coagulation, immune responses, and apoptosis.[1][2] Consequently, dysregulated protease activity is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This central role has cemented proteases as one of the most important classes of therapeutic targets.

Fluorogenic Substrates: A Key Tool for Quantifying Protease Activity

To study these enzymes and screen for potential inhibitors, sensitive and reliable methods are required. Fluorogenic assays are a cornerstone of protease research due to their high sensitivity and suitability for high-throughput screening (HTS).[3][4] These assays employ synthetic peptide substrates that are modified with a fluorophore, such as aminomethylcoumarin (AMC), which is quenched in the intact substrate.[3][5][6] Proteolytic cleavage of the amide bond liberates the fluorophore, resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity.[5][6]

Foundational Principles of this compound

Chemical Structure and Properties

This compound is a dipeptide (Glycyl-Proline) covalently linked via an amide bond to a 7-amino-4-methylcoumarin (AMC) fluorophore.[7][8] The proline residue at the P1 position makes it a specific substrate for proteases that recognize and cleave after proline.[1][9]

-

Excitation/Emission Maxima: Upon cleavage, the liberated AMC molecule exhibits fluorescence with excitation typically between 350-380 nm and emission between 440-465 nm.[7][8][12][14][15]

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The core principle of the assay lies in the phenomenon of fluorescence quenching. In the intact H-Gly-Pro-AMC molecule, the fluorogenic potential of the AMC group is suppressed. When a compatible protease recognizes the Gly-Pro sequence, it catalyzes the hydrolysis of the amide bond linking the proline to the AMC. This cleavage event releases the free AMC, which is highly fluorescent in the assay buffer, producing a measurable signal.

Caption: Cleavage of H-Gly-Pro-AMC by a protease releases fluorescent AMC.

Key Target Proteases: The Proline-Specific Serine Protease Family

H-Gly-Pro-AMC is a highly sensitive substrate primarily for a group of serine proteases known as dipeptidyl peptidases, which cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[7]

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): A major therapeutic target for type 2 diabetes.[1] DPP-IV is a multifunctional protein found on the surface of many cell types and also in a soluble form in plasma.[1][7] It plays a key role in glucose homeostasis by inactivating incretin hormones like GLP-1.[1][16]

-

Fibroblast Activation Protein (FAP): Closely related to DPP-IV, FAP is selectively expressed on reactive stromal fibroblasts in the microenvironment of most epithelial cancers, as well as sites of wound healing and fibrosis.[2][5][17][18] This restricted expression profile makes it an attractive target for cancer therapy and diagnostics.[17][18]

-

Other Dipeptidyl Peptidases: The substrate can also be cleaved by other members of the family, such as DPP8 and DPP9, necessitating strategies to ensure assay specificity.[9][10]

Core Application: Assay Design and Validation for Known Proteases

Designing a robust and reliable protease assay requires more than simply mixing enzyme and substrate. Each component must be optimized to ensure the data generated is accurate and reproducible.

Essential Pre-Assay Considerations (The "Why")

-

Buffer Selection: The choice of buffer and pH is critical. Most DPP-IV and FAP assays are performed at a physiological pH between 7.5 and 8.0 using buffers like Tris-HCl or HEPES.[7]

-

Causality: Protease catalytic activity is highly dependent on the ionization state of active site residues (e.g., the catalytic triad in serine proteases).[2] The optimal pH reflects the pH at which the enzyme maintains its native conformation and maximal catalytic efficiency. Using a buffer outside the optimal range can lead to reduced activity and inaccurate kinetic measurements.

-

-

Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the desired assay time.

-

Causality: The initial velocity of the reaction should be directly proportional to the enzyme concentration. If the enzyme concentration is too high, the substrate will be rapidly depleted, the reaction will not be linear, and kinetic parameters will be inaccurate. If too low, the signal may be indistinguishable from background noise.

-

-

Substrate Concentration (Km): The substrate concentration should ideally be at or below the Michaelis constant (Km) for kinetic studies and inhibitor screening.

-

Causality: The Km represents the substrate concentration at which the reaction rate is half of Vmax. Working at [S] ≤ Km ensures that the assay is sensitive to competitive inhibitors, which compete with the substrate for binding to the enzyme's active site.[19]

-

Step-by-Step Protocol: Measuring Protease Activity

This protocol provides a validated starting point for measuring the activity of a purified protease like recombinant human DPP-IV.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[7] Store at 4°C.

-

Enzyme Stock: Reconstitute purified recombinant protease in assay buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Substrate Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Store in small aliquots, protected from light, at -20°C or -80°C.[12][20]

-

-

Assay Execution (96-well format):

-

Plate Setup: Use a black, low-binding 96-well microplate to minimize background fluorescence and nonspecific binding.[20]

-

Controls: Designate wells for:

-

Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Working Solution. (Measures substrate auto-hydrolysis).

-

Positive Control (Enzyme): 50 µL Enzyme Working Solution + 50 µL Substrate Working Solution.

-

Test Wells (e.g., Inhibitor): 40 µL Enzyme Working Solution + 10 µL Inhibitor + 50 µL Substrate Working Solution.

-

-

Enzyme Addition: Prepare an enzyme working solution by diluting the stock in cold assay buffer. Add 50 µL (or 40 µL for inhibitor wells) to the appropriate wells.

-

Inhibitor/Compound Addition: Add 10 µL of test compounds (dissolved in a compatible solvent like DMSO) or solvent control to the appropriate wells. Pre-incubate the plate at the assay temperature (e.g., 37°C) for 10-15 minutes. This allows compounds to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Prepare a substrate working solution by diluting the stock in assay buffer to the final desired concentration (e.g., 2X final concentration, if adding 50 µL to 50 µL). Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

-

-

Data Acquisition:

Data Acquisition and Interpretation

The primary output is Relative Fluorescence Units (RFU) over time.

-

Step 1: Background Subtraction: Subtract the average RFU from the "Blank" wells from all other wells at each time point.

-

Step 2: Determine Initial Velocity (V₀): Plot the background-subtracted RFU versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. The slope of this line (ΔRFU/min) is the reaction rate.

-

Step 3: Quantify Inhibition: Calculate the percent inhibition for test compounds relative to the solvent control (100% activity).

-

% Inhibition = (1 - (Rate_Inhibitor / Rate_SolventControl)) * 100

-

-

Step 4: Determine IC₅₀: For dose-response curves, plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Sample Data Structure

| Well Type | Compound | Conc. (µM) | Rate (ΔRFU/min) | % Inhibition |

| Blank | None | N/A | 5 | N/A |

| Control | DMSO | N/A | 500 | 0% |

| Inhibitor A | Cmpd-A | 1 | 250 | 50% |

| Inhibitor A | Cmpd-A | 10 | 50 | 90% |

Workflow Visualization

Caption: Standard workflow for a kinetic protease assay using H-Gly-Pro-AMC.

Advanced Application: Exploring Novel Protease Activity

The true power of H-Gly-Pro-AMC lies in its application as a tool for discovery. "Novel activity" can refer to identifying a known protease in a new biological context or discovering an entirely new enzyme that cleaves the Gly-Pro motif.

Strategy: Screening Biological Samples

This strategy involves using H-Gly-Pro-AMC to probe for activity in complex biological mixtures, such as cell lysates, tissue homogenates, or conditioned media (secretomes).

-

Sample Preparation is Key: The sample must be prepared to preserve enzyme activity while minimizing interference. This often involves lysis in non-denaturing buffers (e.g., Tris-based buffers with mild detergents like Triton X-100) and clarification by centrifugation to remove insoluble debris.

-

The Challenge of Substrate Specificity: A positive signal in a complex sample is only the first step. Since H-Gly-Pro-AMC can be cleaved by multiple proteases (FAP, DPP-IV, DPP8/9), the observed activity is a composite signal.[9][10] The critical next step is deconvolution.

Deconvolution and Target Identification

The goal is to parse the total measured activity and attribute it to specific enzymes. This is achieved primarily through the strategic use of selective inhibitors.

-

Principle of Subtractive Inhibition: By using inhibitors known to be highly selective for specific proteases, one can "subtract" the contribution of that enzyme from the total activity.

-

Example: To distinguish FAP from DPP-IV activity, one can run parallel assays:

-

Total Activity: Sample + H-Gly-Pro-AMC

-

Activity minus DPP-IV: Sample + Selective DPP-IV inhibitor + H-Gly-Pro-AMC

-

Activity minus FAP: Sample + Selective FAP inhibitor + H-Gly-Pro-AMC

-

-

Table 2: Example Deconvolution Data

| Condition | Rate (ΔRFU/min) | Interpretation |

| Sample Only (Total Activity) | 1000 | Total Gly-Pro cleaving activity |

| + Selective DPP-IV Inhibitor | 600 | Suggests DPP-IV contributes ~40% of activity |

| + Selective FAP Inhibitor | 900 | Suggests FAP contributes ~10% of activity |

| + Both Inhibitors | 550 | Suggests ~45% of activity is from other proteases |

-

Identifying a Truly Novel Activity: If the majority of the signal persists even in the presence of a cocktail of known inhibitors for all suspected proteases (DPP-IV, FAP, DPP8/9, etc.), this is strong evidence for the presence of a novel or uncharacterized Gly-Pro-cleaving enzyme. This sample then becomes a priority for further biochemical purification and identification (e.g., via mass spectrometry).

Workflow for Characterizing an Unknown Activity

Caption: Workflow for identifying and characterizing novel protease activity.

Case Study: High-Throughput Screening (HTS) for Protease Inhibitors

The H-Gly-Pro-AMC assay is readily adaptable for HTS to discover novel inhibitors.[20][21][22]

-

Miniaturization: The assay is typically miniaturized to a 384- or 1536-well format to reduce reagent costs and increase throughput.[23] This requires precise liquid handling robotics.

-

Single Time-Point vs. Kinetic: While kinetic reads are ideal, for ultra-high throughput, a single endpoint read after a fixed incubation time is often used. This requires careful optimization to ensure the reaction remains in the linear range for the duration of the assay.

-

Z'-Factor: The robustness of the HTS assay is quantified by the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.[23]

-

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

Where pos is the positive control (uninhibited enzyme) and neg is the negative control (fully inhibited or no enzyme).

-

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Solution(s) |

| High Background Signal | 1. Substrate auto-hydrolysis. 2. Autofluorescence from compounds or plate. 3. Contaminated reagents. | 1. Prepare substrate fresh; check buffer pH. 2. Pre-read plate before adding substrate; subtract compound fluorescence. 3. Use high-purity water and reagents. |

| Non-linear Kinetics | 1. Enzyme concentration too high (substrate depletion). 2. Enzyme instability at assay temperature. | 1. Titrate enzyme to a lower concentration. 2. Check enzyme stability over time; add stabilizing agents like BSA or glycerol if compatible. |

| Poor Z'-Factor | 1. High variability in liquid handling. 2. Inconsistent incubation time/temperature. 3. Low signal-to-background ratio. | 1. Calibrate and maintain pipettes/robotics. 2. Ensure uniform heating of the plate. 3. Optimize enzyme and substrate concentrations to maximize signal. |

Conclusion: The Future of Protease Research with this compound

This compound remains an indispensable tool in the arsenal of researchers studying proline-specific proteases. Its utility extends far beyond the routine measurement of known enzyme activity. When coupled with a rigorous, hypothesis-driven approach using selective inhibitors and carefully designed controls, it becomes a powerful engine for discovery. By enabling the identification of enzymatic activities in new biological contexts and the detection of entirely novel proteases, this simple fluorogenic substrate continues to pave the way for new insights into disease pathology and the development of next-generation therapeutics.

References

- BPS Bioscience. (n.d.). FAP Fluorogenic Assay Kit FAP 80210.

- Amsbio. (n.d.). FAP Fluorogenic Assay Kit, 80210.

- BPS Bioscience. (n.d.). FAP Assay Service.

- Creative BioMart. (n.d.). FAP Assay Kit.

- BPS Bioscience. (n.d.). FAP Fluorogenic Assay Kit. BPS Bioscience.

- Li, Y., et al. (2022).

- Al-dhaheri, M., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Molecular Biotechnology, 63(3), 240-248.

- AAT Bioquest. (n.d.). Gly-Pro-AMC CAS 115035-46-6.

- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.

- Wang, L., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6695.

- National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual.

- Chen, P., et al. (2012). Selective Fluorescence Probes for Dipeptidyl Peptidase Activity. Theranostics, 2(2), 118-130.

- Poplawski, S. E., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 57(15), 6423-6437.

- R&D Systems. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates.

- Elabscience. (n.d.). Human DPP4 (Dipeptidyl Peptidase Ⅳ) ELISA Kit.

- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.

- Biocompare. (n.d.). H-Gly-Pro-AMC · HBr from Aladdin Scientific.

- MedchemExpress. (n.d.). Gly-Pro-AMC hydrobromide | Fluorescent Dye.

- ResearchGate. (n.d.). Differences between FAP and DPPIV on expression, enzyme activity, and natural substrates.

- Liu, J., Cheng, X., & Fu, L. (2012).

- Promega Corporation. (n.d.). Detection of dipeptidyl peptidase activity with DPPIV-Glo™ Assay.

- Sigma-Aldrich. (n.d.). Protease Fluorescent Detection Kit Usage.

- RayBiotech. (n.d.). Protease Activity Assay Kit (Fluorometric).

- Lee, B. H., et al. (2011). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 3, 107-123.

- Cayman Chemical. (n.d.). GP-AMC (hydrobromide).

- ResearchGate. (n.d.). Fibroblast activation protein-alpha and dipeptidyl peptidase IV (CD26): cell-surface proteases that activate cell signaling and are potential targets for cancer therapy.

- MedchemExpress. (n.d.). Z-Gly-Pro-AMC | Fluorogenic Substrate.

- ResearchGate. (n.d.). Targeting dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP) for diabetes and cancer therapy.

- Bachem. (n.d.). Z-Gly-Pro-Arg-AMC · HCl.

- MedchemExpress. (n.d.). Gly-Pro-AMC hydrobromide | Fluorescent Dye (Japanese).

- MedchemExpress. (n.d.). Suc-Gly-Pro-AMC | FAP Substrate.

- ResearchGate. (n.d.). Development of a High-Throughput Screening Assay for Inhibitors of Small Ubiquitin-Like Modifier Proteases.

- Sigma-Aldrich. (n.d.). Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide (C0855) - Datasheet.

- ACS Publications. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening.

- Fisher Scientific. (n.d.). Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1.

- Eurogentec. (n.d.). Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg.

- InnoPep. (n.d.). H - Gly - Pro - AMC.

- Chemdad. (n.d.). H-GLY-PRO-AMC HBR.

- Bachem. (n.d.). H-Gly-Pro-AMC · HBr.

Sources

- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 2. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protease Fluorescent Detection Kit Usage [sigmaaldrich.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. H-GLY-PRO-AMC HBR One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. promega.es [promega.es]

- 17. amsbio.com [amsbio.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. creativebiomart.net [creativebiomart.net]

- 21. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

Precision Profiling of Post-Proline Cleaving Enzymes: A Technical Guide to H-Gly-Pro-AMC.HBr

Executive Summary

H-Gly-Pro-AMC.HBr (Glycyl-L-Prolyl-7-Amino-4-Methylcoumarin Hydrobromide) is the gold-standard fluorogenic substrate for quantifying the activity of post-proline cleaving enzymes , specifically the S9b serine protease family. While historically synonymous with Dipeptidyl Peptidase IV (DPP-IV/CD26) assays in metabolic disease research (Type 2 Diabetes), its utility extends to profiling the related enzymes DPP8 and DPP9 .

This guide provides a rigorous technical framework for using this compound to identify and characterize these proteases. Unlike colorimetric substrates (e.g., Gly-Pro-pNA), this fluorogenic probe offers superior sensitivity (detection limits <1 ng enzyme) and a wider dynamic range, making it indispensable for high-throughput screening (HTS) of inhibitors and kinetic profiling in complex biological matrices.

Chemical & Mechanistic Foundation

The Fluorogenic Switch

The utility of this compound relies on the quenching property of the amide bond linking the dipeptide (Gly-Pro) to the fluorophore (AMC). In its intact state, the molecule is non-fluorescent.

-

Substrate Identity: this compound

-

CAS Number: 115035-46-6

-

Mechanism: S9b proteases recognize the N-terminal Gly-Pro moiety. The catalytic triad (Ser-Asp-His) executes a nucleophilic attack on the carbonyl carbon of the proline residue, cleaving the amide bond.

-

Signal Release: This cleavage liberates free 7-Amino-4-Methylcoumarin (AMC) .

-

Detection: Free AMC is highly fluorescent, with an excitation maximum at 350–380 nm and an emission maximum at 440–460 nm .

Reaction Mechanism Diagram

The following diagram illustrates the enzymatic hydrolysis and signal generation pathway.

Figure 1: Mechanism of Action.[1] The enzyme binds the N-terminal Gly-Pro sequence, cleaving the amide bond to release the fluorescent AMC reporter.[1]

The Specificity Landscape: Distinguishing Targets

A critical error in experimental design is assuming H-Gly-Pro-AMC is exclusively specific to DPP-IV. It is a substrate for the broader S9b protease family .

Enzyme Selectivity Matrix

To accurately identify the specific enzyme responsible for cleavage, you must understand the overlapping activities and how to isolate them.

| Enzyme | Substrate Affinity (H-Gly-Pro-AMC) | Localization | Key Distinction Strategy |

| DPP-IV (CD26) | High (Primary Target) | Cell Surface / Plasma | Inhibited by Sitagliptin (highly selective). Dominant in plasma. |

| DPP8 | High | Cytosolic | Resistant to Sitagliptin at low concentrations; inhibited by specific DPP8/9 inhibitors. |

| DPP9 | High | Cytosolic | Similar profile to DPP8. |

| FAP (Seprase) | Very Low / Negligible | Cell Surface | FAP prefers Z-Gly-Pro-AMC (N-blocked). H-Gly-Pro-AMC is a poor substrate for FAP's endopeptidase activity. |

| PREP (POP) | Negligible | Cytosolic | Strictly an endopeptidase . Requires internal Proline bonds (e.g., Z-Gly-Pro-AMC). |

Scientific Insight:

-

In Plasma: >95% of Gly-Pro cleaving activity is DPP-IV.[1][2] H-Gly-Pro-AMC is effectively specific here.

-

In Tissue/Lysates: Cytosolic DPP8 and DPP9 contribute significantly. To measure only DPP-IV in lysates, you must subtract the activity remaining after treatment with a specific DPP-IV inhibitor, or use a DPP8/9 inhibitor to silence the background.

Optimized Experimental Protocol

This protocol is designed for a 96-well plate format using a fluorescence microplate reader.

Reagents & Buffer Preparation

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.

-

Why BSA? Prevents enzyme adsorption to the plastic walls of the well.

-

Why pH 8.0? Optimal catalytic efficiency for DPP-IV (pH optimum ~7.6–8.2).

-

-

Substrate Stock: Dissolve this compound in DMSO to 10 mM . Store at -20°C (stable for 6 months).

-

Note: The HBr salt improves solubility over the free base.

-

-

Enzyme Source: Recombinant DPP-IV (positive control) or biological sample (plasma/lysate).

Step-by-Step Workflow

Figure 2: Assay Workflow.[1][2][3] A standardized "Add-Mix-Read" protocol ensures reproducibility.

Detailed Procedure

-

Preparation: Dilute the 10 mM Substrate Stock into Assay Buffer to create a Working Solution of 40–100 µM . (Final concentration in well will be 20–50 µM).

-

Plating: Add 50 µL of enzyme sample (diluted in Assay Buffer) to black 96-well plates.

-

Background Control: Add 50 µL of Assay Buffer (no enzyme) to control wells.

-

Inhibitor Screening (Optional): Add 10 µL of test compound. Incubate for 10–15 mins at 37°C to allow enzyme-inhibitor binding.

-

Initiation: Add 50 µL of Substrate Working Solution to all wells.

-

Measurement: Immediately place in a pre-warmed (37°C) fluorescence plate reader.

-

Kinetic Read: Record fluorescence (Ex 360-380 nm / Em 440-460 nm) every 60 seconds for 20–30 minutes.

Data Analysis & Kinetic Profiling[4][5]

Calculating Activity

Do not use endpoint readings if possible; kinetic reads are self-validating as they reveal linearity errors (e.g., substrate depletion).

-

Plot: RFU (Relative Fluorescence Units) vs. Time (min).

-

Select Linear Range: Identify the slope of the linear portion of the curve.

-

Calculate Velocity (V):

-

Subtract Background:

.

Standard Curve Generation

To convert RFU to molar activity (pmol/min):

-

Prepare a serial dilution of free AMC standard (0 to 10 µM) in Assay Buffer.

-

Measure fluorescence to generate a conversion factor (Slope of AMC standard curve:

). -

Activity Formula:

Kinetic Parameters ( and )

For H-Gly-Pro-AMC with DPP-IV:

-

Typical

: 20–30 µM . -

Recommendation: When screening inhibitors, use a substrate concentration near the

(e.g., 20 µM) to ensure the assay is sensitive to competitive, non-competitive, and uncompetitive inhibitors.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Autohydrolysis or Contamination | Use fresh buffer. Store substrate stock in anhydrous DMSO at -20°C. |

| Non-Linear Kinetics | Substrate Depletion | Dilute the enzyme sample further. Ensure <10% substrate conversion during the read. |

| Inner Filter Effect | Colored Test Compounds | If screening colored drugs, they may absorb the fluorescence. Run a control: Add free AMC to the compound and check for signal quenching. |

| Low Signal | Wrong pH or Filters | Check pH (must be >7.0 for AMC fluorescence). Ensure Ex/Em filters match (380/460 nm). |

References

-

National Institutes of Health (PubMed). Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition. (Kinetic foundation applicable to AMC substrates). Available at: [Link]

Sources

Methodological & Application

How to prepare a stock solution of H-Gly-Pro-AMC.HBr for experiments.

Application Note: Optimized Preparation and Handling of H-Gly-Pro-AMC.HBr for High-Throughput DPP-IV Screening

Introduction & Scope

This technical guide details the standardized protocol for preparing, handling, and validating This compound , the industry-standard fluorogenic substrate for Dipeptidyl Peptidase IV (DPP-IV/CD26) and Prolyl Endopeptidase (PEP/PREP) activity assays.

While H-Gly-Pro-AMC is widely used, inconsistent stock preparation often leads to high background fluorescence (due to spontaneous hydrolysis) or precipitation in aqueous buffers. This protocol addresses these variables by establishing a DMSO-based stock system that ensures long-term stability and kinetic reproducibility.

Chemical & Physical Profile

Before handling, verify the reagent specifications to ensure accurate molarity calculations.

| Property | Specification | Notes |

| Compound Name | H-Gly-Pro-AMC Hydrobromide | Glycyl-L-proline 7-amido-4-methylcoumarin HBr |

| CAS Number | 115035-46-6 | Specific to the HBr salt form |

| Molecular Weight | 410.27 g/mol | Critical:[1][2][3] Do not use the free base MW (~329.3) for calculations |

| Solubility | DMSO (>25 mM), Water (>10 mM) | DMSO is required for stock stability |

| Excitation / Emission | Blue/Cyan fluorescence upon cleavage | |

| Reaction | ~17.4 µM (DPP-IV) | Typical working concentration: 20–50 µM |

Critical Preparation Considerations (The "Why")

-

The Hydrobromide (HBr) Salt Factor: The HBr salt improves the aqueous solubility of the peptide compared to the free base. However, it also renders the solid slightly hygroscopic. Weighing must be performed quickly in a humidity-controlled environment to prevent mass error.

-

Solvent Selection (DMSO vs. Water): While soluble in water, the amide bond linking the AMC fluorophore to the proline residue is susceptible to slow spontaneous hydrolysis in aqueous solutions, leading to high background fluorescence over time. Anhydrous DMSO is the only acceptable solvent for stock solutions intended for storage.

-

Light Sensitivity: The AMC moiety is light-sensitive. All preparation steps should be performed under low light or in amber tubes.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare 1.0 mL of a 10 mM Stock Solution in DMSO.

Reagents & Equipment

-

Anhydrous DMSO (Dimethyl Sulfoxide), PCR grade or better

-

Vortex mixer

-

Amber microcentrifuge tubes (1.5 mL)

Step-by-Step Methodology

-

Calculate Mass Requirement:

-

Weighing:

-

Equilibrate the vial to room temperature before opening (prevents condensation).

-

Weigh 4.1 mg of this compound into a sterile microcentrifuge tube.

-

Note: If you weigh a different amount (e.g., 5.0 mg), adjust the DMSO volume:

-

-

Solubilization:

-

Add 1.0 mL (or calculated volume) of Anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution must be completely clear and colorless. If particles persist, sonicate for 2 minutes in a water bath.

-

-

Aliquoting & Storage:

-

Do not store the bulk solution at 4°C.

-

Aliquot into 50 µL or 100 µL volumes in amber tubes.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Workflow Visualization

The following diagram illustrates the critical path for stock preparation and assay execution, emphasizing the separation of the stable DMSO stock from the labile aqueous working solution.

Caption: Workflow for converting solid this compound into a stable stock and active working solution.

Assay Mechanism & Validation

To validate the stock, one must understand the cleavage mechanism. DPP-IV cleaves the dipeptide (Gly-Pro) from the fluorophore (AMC).[5][6]

Caption: Enzymatic hydrolysis mechanism releasing the fluorescent AMC moiety.

Self-Validating QC Steps

Before running a full screen, perform this 3-point check:

-

The Blank Check (Buffer Only):

-

Mix Assay Buffer + Working Substrate (No Enzyme).

-

Result: Fluorescence should be near zero (Relative Fluorescence Units < 5% of max signal).

-

Failure Mode: High signal indicates stock degradation (free AMC present). Discard stock.

-

-

The Signal Check (Positive Control):

-

Mix Assay Buffer + Working Substrate + Recombinant DPP-IV (10 ng).

-

Result: Rapid, linear increase in fluorescence over 10–20 minutes.

-

-

The Solubility Check:

-

Dilute stock to 100 µM in buffer. Shine a laser pointer or strong light through the tube.

-

Result: Beam should not scatter (Tyndall effect). Scattering indicates precipitation.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (t=0) | Free AMC in stock; Stock stored in water/buffer. | Purchase fresh solid; Ensure stock is DMSO-only; Store at -20°C. |

| Precipitation upon dilution | Stock concentration too high (>20 mM) or buffer too cold. | Sonicate working solution; Warm buffer to 37°C before adding substrate. |

| Low Signal Intensity | pH mismatch (AMC fluorescence is pH dependent). | Ensure Assay Buffer is pH 7.5 – 8.0. AMC fluorescence drops significantly < pH 7.0. |

References

-

Cayman Chemical. DPP (IV) Inhibitor Screening Assay Kit Protocol. Retrieved from .

-

MedChemExpress. Gly-Pro-AMC hydrobromide Datasheet & Solubility. Retrieved from .

-

Matheeussen, V., et al. (2012). "Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples." Clinica Chimica Acta. .

-

PubChem. Compound Summary for CID 16219396 (Gly-Pro-AMC HBr). Retrieved from .[3]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. H-Gly-Pro-AMC · HBr - Bachem AG [bioscience.co.uk]

- 5. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Throughput Screening for DPP-IV Inhibitors Using H-Gly-Pro-AMC.HBr

Abstract & Introduction

Dipeptidyl peptidase-4 (DPP-IV, CD26) is a serine exopeptidase that plays a critical role in glucose metabolism by degrading incretin hormones such as Glucagon-like peptide-1 (GLP-1).[1][2] The inhibition of DPP-IV extends the half-life of GLP-1, enhancing insulin secretion and suppressing glucagon release, making it a validated target for Type 2 Diabetes Mellitus (T2DM) therapeutics.[1]

This guide details the development and execution of a robust High-Throughput Screening (HTS) assay using the fluorogenic substrate H-Gly-Pro-AMC.HBr .[1] Unlike coupled-enzyme luciferase assays, this direct fluorogenic format offers a cost-effective, kinetic-readout capability that reduces false positives caused by luciferase inhibitors.[1]

Principle of Assay

The assay relies on the specific cleavage of the peptide bond between the Proline residue and the 7-Amino-4-methylcoumarin (AMC) moiety.

-

Intact Substrate: H-Gly-Pro-AMC is weakly fluorescent.[1]

-

Enzymatic Action: DPP-IV recognizes the N-terminal Gly-Pro motif and cleaves the amide bond.[1][3]

-

Signal Generation: Free AMC is highly fluorescent (Ex/Em: 360/460 nm).[1] The rate of fluorescence increase is directly proportional to DPP-IV activity.

Figure 1: Mechanism of H-Gly-Pro-AMC cleavage by DPP-IV.[1] The release of free AMC generates a quantifiable fluorescent signal.[4][5]

Materials & Preparation

Key Reagents

| Component | Specification | Storage | Notes |

| Substrate | This compound | -20°C | Protect from light.[1] Hygroscopic. |

| Enzyme | Recombinant Human DPP-IV | -80°C | Avoid freeze-thaw cycles.[1] Aliquot upon receipt. |

| Positive Control | Sitagliptin / Vildagliptin | -20°C | Dissolve in DMSO.[1] |

| Buffer Base | Tris-HCl (pH 8.[1][5]0) | RT | HEPES is an alternative; avoid phosphate buffers if possible.[1] |

Buffer Formulations

The assay buffer must be optimized to maintain enzyme stability and prevent surface adsorption.

-

Assay Buffer (1X):

-

Substrate Stock (10 mM):

-

Dissolve this compound in 100% DMSO.[1]

-

Note: Aqueous solutions of AMC substrates are unstable; prepare fresh dilutions from DMSO stock daily.

-

Assay Development & Optimization

Before running the screen, three parameters must be defined to ensure Scientific Integrity :

Linearity (Enzyme Titration)

Determine the concentration of DPP-IV that yields a linear velocity (

-

Goal: Signal-to-Background (S/B) > 10 at the endpoint, with <10% substrate depletion.

-

Typical Concentration: 0.1 – 1.0 nM final enzyme concentration.

Km Determination

To maximize sensitivity to competitive inhibitors (like Sitagliptin), the substrate concentration should be near the

-

Protocol: Titrate H-Gly-Pro-AMC (e.g., 0 to 200

M) against fixed DPP-IV.[1] -

Calculation: Fit data to the Michaelis-Menten equation.

-

Reference Value: Literature often cites

for Gly-Pro-AMC on DPP-IV between 20 -

Recommendation: Use 20–30

M substrate for the HTS campaign to balance signal intensity and sensitivity to competitive inhibition.

DMSO Tolerance

HTS libraries are stored in DMSO. DPP-IV is generally tolerant up to 5% DMSO, but this must be validated.[1]

-

Experiment: Compare

at 0%, 1%, 2%, 5%, and 10% DMSO. -

Standard: Maintain final assay DMSO concentration < 2% (usually 1%).[1]

High-Throughput Screening Protocol (384-Well)

This protocol describes a Kinetic Read workflow. While endpoint reads are faster, kinetic reads allow for the identification and removal of false positives (e.g., compounds that are autofluorescent or quenchers).

Plate Format: 384-well, black, flat-bottom, low-binding plates (e.g., Corning 3575).[1]

Total Volume: 50

Step-by-Step Workflow

-

Compound Addition:

-

Dispense 0.5

L of test compounds (in 100% DMSO) into test wells. -

Dispense 0.5

L of DMSO into "High Control" (Min Inhibition) and "Low Control" (Max Inhibition) wells.[1] -

Dispense 0.5

L of Sitagliptin (10

-

-

Enzyme Addition (Pre-Incubation):

-

Substrate Addition (Start Reaction):

-

Dilute H-Gly-Pro-AMC to 2X concentration (e.g., 50

M) in Assay Buffer.[1] -

Add 25

L of Substrate solution to all wells. -

Final concentrations: 0.5 nM Enzyme, 25

M Substrate.

-

-

Detection:

-

Transfer immediately to a fluorescence plate reader (e.g., EnVision, PHERAstar).[1]

-

Mode: Kinetic.

-

Settings: Ex 360 nm / Em 460 nm.

-

Duration: Read every 2–5 minutes for 45 minutes at RT or 37°C.

-

Figure 2: HTS Workflow for DPP-IV Inhibition Assay. The kinetic read ensures data quality by calculating the slope (velocity) rather than a single endpoint.[1]

Data Analysis & Quality Control

Primary Screen Analysis

For kinetic data, calculate the Slope (RFU/min) for the linear portion of the curve.

-

% Inhibition Calculation:

[1]

Z-Factor (Assay Robustness)

The Z-factor is the industry standard for validating HTS quality.[1]

- : Standard Deviation of Positive (DMSO) and Negative (Inhibitor) controls.[1]

- : Mean of Positive and Negative controls.

-

Target: Z > 0.5 is required for a reliable screen.

Data Summary Table

| Parameter | Optimal Range | Impact of Deviation |

| Z-Factor | 0.5 – 0.9 | < 0.5 implies high noise; hits are unreliable.[1] |

| Signal-to-Background | > 10 | Low S/B reduces sensitivity.[1] |

| CV% (Controls) | < 5% | High variability indicates pipetting errors or instability.[1] |

| Substrate Conversion | < 10% | > 10% violates initial velocity ( |

Troubleshooting & Pitfalls

Inner Filter Effect

Compounds that are yellow/orange may absorb light at 360 nm (excitation) or 460 nm (emission), appearing as false positives.[1]

-

Solution: Check absorbance spectra of "hits." Use a kinetic read; quenchers often show a flat line immediately, whereas true inhibitors show a reduced slope.

Low Signal

-

Cause: Low pH (AMC fluorescence drops below pH 7.[1]0) or substrate degradation.[1]

-

Fix: Ensure Buffer is pH 8.0. Prepare substrate fresh. Check enzyme activity with a known standard.

"Sticky" Enzyme

DPP-IV can adhere to polystyrene.[1]

-

Fix: Ensure BSA (0.1%) or Triton X-100 (0.01%) is present in the buffer.[1]

References

-

PubChem. "Glycyl-L-prolyl-7-amido-4-methylcoumarin hydrobromide."[1] National Center for Biotechnology Information. Accessed October 2023. Link[1]

-

Assay Guidance Manual. "Enzyme Assays." NCBI Bookshelf. A comprehensive guide to HTS assay validation and Z-factor calculations. Link

-

Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays."[6] Journal of Biomolecular Screening, 1999.[7] (The seminal paper on Z-factor). Link

-

Cayman Chemical. "DPP (IV) Inhibitor Screening Assay Kit Protocol." Product Insert. Provides standard buffer conditions and control inhibitor data. Link

-

Sigma-Aldrich. "Dipeptidyl Peptidase IV Activity Assay Kit."[1] Technical Bulletin. Reference for kinetic parameters and unit definitions. Link

Sources

- 1. H-Gly-Pro-Val-Met-OH | C17H30N4O5S | CID 9909092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]

- 3. promega.com [promega.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. content.abcam.com [content.abcam.com]

- 6. assay.dev [assay.dev]

- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

Application Note: Quantitative Determination of Enzyme Activity Using the Fluorogenic Substrate H-Gly-Pro-AMC.HBr

<

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately calculate enzyme activity using the fluorogenic substrate H-Gly-Pro-AMC.HBr. We delve into the underlying principles of fluorescence-based enzyme assays, present detailed, field-proven protocols for experimental execution, and offer a step-by-step guide to data analysis. The focus is on establishing a robust and self-validating system for quantifying the activity of enzymes that cleave the Gly-Pro dipeptide, such as Dipeptidyl Peptidase IV (DPP-IV). By explaining the causality behind experimental choices and providing in-depth technical insights, this note aims to empower users to generate high-quality, reproducible data for basic research and drug discovery applications.

Introduction: The Principle of Fluorogenic Enzyme Assays

Fluorogenic assays are a cornerstone of modern enzymology and high-throughput screening (HTS) due to their high sensitivity and continuous nature.[1][2] The fundamental principle lies in the use of a substrate that is chemically modified to be non-fluorescent or minimally fluorescent. Enzymatic action on this substrate liberates a fluorophore, leading to a measurable increase in fluorescence intensity over time. This change in signal is directly proportional to the rate of the enzymatic reaction under appropriate conditions.[3]

The substrate this compound is a specialized molecule designed for this purpose.[4] It consists of the dipeptide Glycyl-Proline (Gly-Pro) linked to a highly fluorescent molecule, 7-Amino-4-methylcoumarin (AMC).[5] In its conjugated form, the fluorescence of AMC is quenched.[5][6] When an enzyme, such as DPP-IV, cleaves the amide bond between the proline residue and the AMC moiety, the free AMC is released.[7][8] This liberation restores its native fluorescence, which can be detected by a fluorescence plate reader.[7]

dot graph "Enzymatic_Reaction" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Substrate" [label="H-Gly-Pro-AMC (Non-Fluorescent)", fillcolor="#FFFFFF"]; "Enzyme" [label="Enzyme (e.g., DPP-IV)", fillcolor="#FFFFFF"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#F1F3F4"; "Peptide" [label="H-Gly-Pro", fillcolor="#FFFFFF"]; "Fluorophore" [label="AMC (Fluorescent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Enzyme" -> "Products_Node" [style="invis"]; "Substrate" -> "Products_Node" [label="Enzymatic Cleavage", labelfontcolor="#34A853"];

subgraph "cluster_invisible" { style="invis"; "Products_Node" [shape="point", style="invis"]; } "Products_Node" -> "Peptide"; "Products_Node" -> "Fluorophore"; } }

Caption: Enzymatic cleavage of H-Gly-Pro-AMC.

The rate of AMC release, and therefore the rate of fluorescence increase, is a direct measure of the enzyme's activity. To translate these relative fluorescence units (RFU) into a quantitative measure of product formation (e.g., moles/minute), a standard curve using free AMC is essential.

Essential Materials and Reagents

-

This compound Substrate: Store protected from light. Prepare stock solutions in a suitable solvent like DMSO.

-

7-Amino-4-methylcoumarin (AMC) Standard: For generating the standard curve.

-

Enzyme: (e.g., recombinant human DPP-IV). Store and handle according to the manufacturer's instructions to avoid loss of activity.

-

Assay Buffer: The choice of buffer is critical and should be optimized for the specific enzyme. A common buffer for DPP-IV is Tris-HCl or HEPES at a physiological pH (e.g., pH 7.5-8.0), sometimes containing additives like NaCl or BSA.[8][9]

-

Microplates: Black, opaque 96-well or 384-well plates are recommended for fluorescence assays to minimize background and well-to-well crosstalk.[10][11]

-

Fluorescence Microplate Reader: Capable of excitation at ~350-360 nm and emission detection at ~450-460 nm.[7][9][12]

Experimental Design & Protocols

A robust experimental design is crucial for obtaining reliable and reproducible data. This involves careful planning of controls, standard curves, and the enzymatic reaction itself.

Protocol 1: Preparation of AMC Standard Curve

The AMC standard curve is the cornerstone of quantitative analysis, allowing the conversion of arbitrary fluorescence units (RFU) into the molar amount of product formed.

Objective: To establish a linear relationship between known concentrations of free AMC and their corresponding fluorescence intensity.

Step-by-Step Methodology:

-

Prepare AMC Stock Solution: Accurately weigh out AMC powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Serial Dilutions: Perform a series of dilutions of the AMC stock solution in the exact same assay buffer that will be used for the enzyme reaction. This is critical as buffer components can affect fluorescence. A typical concentration range for the standard curve might be 0 µM to 50 µM.

-

Plate Loading: Pipette a fixed volume (e.g., 100 µL) of each AMC dilution into multiple wells of the black microplate. Include "buffer only" wells to determine the background fluorescence.

-

Fluorescence Reading: Measure the fluorescence intensity using the plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).[7]

-

Data Analysis:

-

Subtract the average RFU of the "buffer only" wells from the RFU of all AMC standard wells.

-

Plot the background-subtracted RFU (y-axis) against the known AMC concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable. The slope (m) of this line is the conversion factor (RFU per µM of AMC).

-

Protocol 2: Enzyme Activity Assay

This protocol describes a kinetic assay, where fluorescence is measured over time. This approach is generally superior to endpoint assays as it provides information about the initial reaction velocity (V₀).

dot digraph "Assay_Workflow" { graph [layout="dot", rankdir="TB", splines="ortho"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="11", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize="10"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Reagents" [label="Prepare Assay Buffer,\nEnzyme Dilutions,\nSubstrate Solution"]; }

subgraph "cluster_plate" { label="Plate Setup"; bgcolor="#F1F3F4"; "Add_Enzyme" [label="Add Enzyme Solution\nto Microplate Wells"]; "Add_Controls" [label="Add Controls:\n- No Enzyme\n- No Substrate"]; }

subgraph "cluster_reaction" { label="Reaction & Measurement"; bgcolor="#F1F3F4"; "Initiate" [label="Initiate Reaction:\nAdd Substrate Solution", shape="ellipse", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Read" [label="Place Plate in Reader\n(Pre-set to 37°C)\nMeasure Fluorescence Kinetically", shape="Mdiamond", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; "Plot" [label="Plot RFU vs. Time"]; "Calculate" [label="Determine Initial Velocity (V₀)\n(Slope of Linear Phase)"]; "Convert" [label="Convert V₀ (RFU/min) to\n(µmol/min) using\nAMC Standard Curve"]; }

"Reagents" -> "Add_Enzyme"; "Reagents" -> "Add_Controls"; "Add_Enzyme" -> "Initiate"; "Add_Controls" -> "Initiate"; "Initiate" -> "Read"; "Read" -> "Plot"; "Plot" -> "Calculate"; "Calculate" -> "Convert"; } }

Caption: Experimental workflow for the kinetic enzyme assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare a working solution of the enzyme in cold assay buffer. The final concentration should be chosen to ensure the reaction rate is linear for a reasonable period.

-

Prepare a working solution of the this compound substrate in the assay buffer. The concentration should be optimized based on the enzyme's Michaelis constant (Kₘ), if known. Often, a concentration at or below the Kₘ is used for inhibitor screening.

-

-

Assay Setup:

-

In the wells of a pre-warmed microplate, add the enzyme solution.

-

Crucial Controls:

-

No-Enzyme Control: Wells containing assay buffer and substrate, but no enzyme. This measures the rate of non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Wells containing assay buffer and enzyme, but no substrate. This measures the background fluorescence of the enzyme preparation.

-

-

-

Initiate and Measure:

-

Initiate the reaction by adding the substrate solution to all wells. It is often recommended to use a multichannel pipette or an automated dispenser to ensure a consistent start time.

-

Immediately place the plate in the fluorescence reader, which should be pre-set to the reaction temperature.

-

Measure fluorescence at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

-

Data Analysis and Calculation of Enzyme Activity

The raw kinetic data (RFU vs. time) must be processed to yield a meaningful measure of enzyme activity.

Step 1: Determine the Initial Rate (V₀) in RFU/min

-

For each well, plot RFU on the y-axis against time (in minutes) on the x-axis.

-

Identify the initial, linear portion of the curve. The reaction rate will slow down over time as the substrate is consumed. It is critical to use the initial velocity for accurate calculations, as this reflects the enzyme's performance under non-limiting substrate conditions, a key assumption in Michaelis-Menten kinetics.[13][14][15]

-

Calculate the slope of this linear portion using linear regression. This slope represents the initial rate of reaction in RFU/min.

-

Subtract the rate of the "no-enzyme" control from the rates of all other wells to correct for spontaneous substrate degradation.

Step 2: Convert RFU/min to Moles/min

This step uses the slope from the AMC standard curve to convert the rate from arbitrary units to a molar quantity.

Formula:

Example Calculation:

-

V₀ from kinetic data = 500 RFU/min

-

Slope from AMC standard curve = 20,000 RFU/µM

-

Reaction volume = 100 µL = 0.0001 L

To get the rate in moles per minute in the well:

Step 3: Calculate Specific Activity

Specific activity is a measure of enzyme purity and is defined as the units of enzyme activity per milligram of protein (µmol/min/mg).

Formula:

Where one unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.[3][7]

Data Presentation:

| Sample | V₀ (RFU/min) | Corrected V₀ (RFU/min) | Rate (pmol/min) | Enzyme Amount (µg) | Specific Activity (nmol/min/mg) |

| Enzyme 1 | 510 | 500 | 2.50 | 0.1 | 25.0 |

| Inhibitor A | 260 | 250 | 1.25 | 0.1 | 12.5 |

| No-Enzyme | 10 | 0 | 0.00 | 0.0 | 0.0 |

Scientific Integrity: Avoiding Common Pitfalls

Ensuring the trustworthiness of your data requires vigilance against common experimental artifacts.

-

Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by the solution components, leading to a non-linear relationship between concentration and fluorescence.[16][17][18] It is crucial to work within a concentration range where fluorescence is linear. This can be verified by ensuring the absorbance of the final reaction mixture at the excitation and emission wavelengths is low (typically < 0.1).[16][19]

-

Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible damage to the fluorophore, leading to a decrease in signal.[3] Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.

-

Instrument Settings: Ensure that the gain setting on the plate reader is optimized to keep the signal within the linear dynamic range of the detector.[10] An oversaturated signal (detector maximum) will lead to an underestimation of the true reaction rate.

-

Substrate Stability: H-Gly-Pro-AMC can undergo spontaneous hydrolysis, especially at non-neutral pH or elevated temperatures. Always run a "no-enzyme" control to quantify and correct for this background signal.[20]

dot digraph "Self_Validation_System" { graph [layout="dot", rankdir="TB"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="11", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

"Assay_Setup" [label="{Assay Setup| - Black Plate\l- Optimized Buffer\l- Temperature Control\l}", fillcolor="#FFFFFF"]; "Controls" [label="{Essential Controls|- No-Enzyme (Substrate Stability)\l- No-Substrate (Enzyme BG)\l- Positive Control (Inhibitor Assay)\l}", style=filled, fillcolor="#FBBC05"]; "Standard_Curve" [label="{AMC Standard Curve|- Same Buffer & Volume\l- R² > 0.99\l- Converts RFU to Molarity\l}", style=filled, fillcolor="#FBBC05"]; "Data_Acquisition" [label="{Kinetic Data Acquisition|- Identify Linear Range (V₀)\l- Avoid Signal Saturation\l- Check for Photobleaching\l}", fillcolor="#FFFFFF"]; "Data_Analysis" [label="{Quantitative Analysis|- Subtract Controls\l- Convert V₀ to Molar Rate\l- Calculate Specific Activity\l}", fillcolor="#FFFFFF"]; "Validation" [label="{Final Validation|- Check for Inner Filter Effect\l- Assess Reproducibility (CV%)\l- Compare to Literature Values\l}", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Assay_Setup" -> "Controls" [label="Includes"]; "Assay_Setup" -> "Standard_Curve" [label="Requires"]; "Controls" -> "Data_Analysis" [label="Corrects"]; "Standard_Curve" -> "Data_Analysis" [label="Enables"]; "Assay_Setup" -> "Data_Acquisition" [label="Leads to"]; "Data_Acquisition" -> "Data_Analysis" [label="Provides Data For"]; "Data_Analysis" -> "Validation" [label="Undergoes"]; } }

Caption: A self-validating system for enzyme activity calculation.

Conclusion

The accurate calculation of enzyme activity from H-Gly-Pro-AMC fluorescence data is a powerful tool in biological research and drug discovery. By understanding the principles of the assay, adhering to rigorous experimental protocols that include proper controls and a quantitative standard curve, and being mindful of potential artifacts, researchers can generate highly reliable and reproducible data. This application note provides the foundational knowledge and practical steps necessary to establish a self-validating workflow, ensuring the scientific integrity of the results.

References

- Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. (2014). PubMed.

- What is the Inner Filter Effect? (n.d.). Edinburgh Instruments.

- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024). HORIBA.

- Spectrum [AMC (7-Amino-4-methylcoumarin)]. (n.d.). AAT Bioquest.

- Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. (n.d.). ACS Publications.

- Michaelis Menten equation. (2020). YouTube.

- Steady states and the Michaelis Menten equation. (n.d.). Khan Academy.

- How to deal with inner filter effect in fluorescence experiments. (n.d.). Texas Christian University.

- Kinetics - Control Of Enzyme Activity. (n.d.). Jack Westin.

- The Michaelis–Menten Model. (2022). Microbe Notes.

- Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. (n.d.). Analytical Chemistry.

- 7-Amino-4-methylcoumarin. (n.d.). Cayman Chemical.

- Enzyme Kinetics & The Michaelis-Menten Equation. (n.d.). Open Library Publishing Platform.

- Correcting for the Inner Filter Effect in Fluorescence Assays. (2025). Benchchem.

- Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. (n.d.). PubMed.

- 7-Amino-4-methylcoumarin (AMC) Dye Profile. (n.d.). FluoroFinder.

- 7-Amino-4-methylcoumarin (AMC): A Technical Guide. (2025). Benchchem.

- A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. (2014). Journal of Chemical Education.

- Inner Filter Effect Correction for Fluorescence Measurements in Microplates. (2022). PubMed Central.

- 7-Amino-4-methylcoumarin (Coumarin 120) | Fluorescent Probe. (n.d.). MedchemExpress.com.

- Troubleshooting fluorescence quenching in AMC-based enzyme assays. (2025). Benchchem.

- Rapid Determination of Enzyme Kinetics from Fluorescence. (n.d.). PubMed Central.

- Kinetics of action of pepsin on fluorescent peptide substrates. (n.d.). PubMed Central.

- Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (2005). Diabetes.

- Fluorogenic Substrates. (n.d.). Santa Cruz Biotechnology.

- DPP4 Activity Assay Kit. (n.d.). Sigma-Aldrich.

- Enzyme Assay by Fluorescence Quenching Release. (1977). Marcel Dekker, Inc..

- How to Get the Best Out of Your Microplate Reader. (2025). Labcompare.com.

- detection of dipeptidyl peptidase activity with dppiv-glo™ assay. (n.d.). Promega Corporation.

- H-Gly-Pro-AMCHBr. (n.d.). Chem-Impex.

- Gly-Pro-AMC hydrobromide. (n.d.). MedchemExpress.

- Tips for Improved Luminescence Performance. (n.d.). Agilent.

- Which Plates Should I Choose for Fluorescence and Luminescence Measurements? (n.d.). Promega Corporation.

- Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. (n.d.). Abcam.

- Top tips and tricks: Performing assays in microplates. (n.d.). Berthold Technologies.

- The Ultimate Guide to Microplate Reader Solutions. (n.d.). Molecular Devices.

- How to calculate enzyme activity from absorbance? (2016). ResearchGate.

- H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate. (n.d.). R&D Systems.